molecular formula C22H13N5O2S B2614099 4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile CAS No. 712311-17-6

4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile

Cat. No.: B2614099
CAS No.: 712311-17-6
M. Wt: 411.44
InChI Key: WZKKMMBJIOLMKT-UHFFFAOYSA-N
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Description

4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile (CAS 712311-17-6) is a synthetic small molecule with a molecular formula of C22H13N5O2S and a molecular weight of 411.44 g/mol. This compound features a 1,2,4-triazine core, a privileged scaffold in medicinal chemistry and materials science known for its significant chemical diversity and biological potential . The 1,2,4-triazine motif is encountered in various natural products and constitutes the core unit of many pharmaceuticals and bioactive compounds due to its compelling photophysical properties . Its structure, which incorporates a sulfanyl bridge and electron-withdrawing nitro and nitrile groups, makes it a valuable intermediate for constructing more complex molecular architectures. The primary research applications of this compound are derived from the known utility of the 1,2,4-triazine class. It serves as a key precursor in the synthesis of novel chemical entities, particularly through reactions like the inverse-electron-demand Diels–Alder reaction, which is a powerful method for building diverse nitrogen-containing heterocycles . Furthermore, triazine-based molecules are extensively investigated as tunable stimulus-responsive fluorescent and colorimetric probes, giving dynamic information on the quantity and localization of molecules, which is crucial for bioimaging and analytical applications . In the realm of materials science, styryl triazine derivatives are harnessed as fluorophore materials in organic light-emitting diodes (OLEDs) and nonlinear optics (NLOs) due to their donor–π system–acceptor (push–pull) structural motif . The specific presence of multiple aromatic systems and polar substituents in this compound suggests potential for exploration in these advanced applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to conduct a comprehensive risk assessment, including safety and handling procedures, prior to use.

Properties

IUPAC Name

4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N5O2S/c23-14-15-11-12-19(18(13-15)27(28)29)30-22-24-20(16-7-3-1-4-8-16)21(25-26-22)17-9-5-2-6-10-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKKMMBJIOLMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SC3=C(C=C(C=C3)C#N)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile typically involves multiple steps, starting with the formation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the triazine ring and subsequent substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the triazine ring .

Scientific Research Applications

4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Triazole vs. Triazine Derivatives

The compound 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile () shares structural similarities but replaces the triazine ring with a triazole. Key differences include:

  • Electronic Effects : Triazines (six-membered, three N atoms) are more electron-deficient than triazoles (five-membered, three N atoms), enhancing acceptor strength in charge-transfer systems.
  • Crystallography: The triazole derivative crystallizes in a monoclinic system (space group P21/n) with weak C–H···N hydrogen bonds . The nitrobenzonitrile group in the target compound may induce stronger intermolecular interactions due to its polar nature.
  • Synthetic Routes : Both compounds are synthesized via nucleophilic substitution (e.g., triazole/triazine thiol reacting with nitro/carbonitrile aryl halides under basic conditions). However, reaction conditions (e.g., time, temperature) may vary due to triazine’s lower reactivity compared to triazole .

Table 1: Structural and Electronic Comparison

Property Target Compound (Triazine) Triazole Derivative ()
Core Heterocycle 1,2,4-Triazine 1,2,4-Triazole
Substituents –NO₂, –C≡N –C≡N (two groups)
Electron-Withdrawing Strength High (nitro) Moderate (carbonitrile)
Space Group Not reported P21/n

Triazine-Based OLED Emitters

Triazine derivatives like PTZ-TRZ and DPA-TRZ () are used in thermally activated delayed fluorescence (TADF) OLEDs. These compounds feature a 4,6-diphenyl-1,3,5-triazine core linked to phenothiazine or triphenylamine donors, achieving external quantum efficiencies (EQEs) >20%. In contrast:

  • Applications : While PTZ-TRZ and DPA-TRZ are optimized for light emission, the target compound’s strong electron deficiency may suit it for electron-transport layers or sensing applications .

Table 2: Photophysical Properties in OLED Context

Compound Core Structure Donor Group EQE (%) Potential Role of Target Compound
PTZ-TRZ 1,3,5-Triazine Phenothiazine ~20 Electron transport layer
DPA-TRZ 1,3,5-Triazine Triphenylamine ~20 Chemosensor (nitro group)
Target Compound 1,2,4-Triazine Nitrobenzonitrile N/A Under investigation

Triazine-Based Chromogenic Reagents

Compounds like 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) and its sulfonated derivatives (–8) are used for iron detection. Key contrasts include:

  • Solubility : Sulfonated PDT derivatives exhibit high water solubility, while the target compound’s sulfanyl (–S–) and nitrobenzonitrile groups may limit hydrophilicity.
  • Metal Binding: PDT’s pyridyl group facilitates metal coordination, whereas the nitrobenzonitrile group in the target compound is less likely to participate in chelation, redirecting its utility to non-metallic applications .

Table 3: Analytical Reagent Comparison

Compound Functional Groups Solubility Primary Application
PDT Pyridyl, triazine Water-soluble Iron detection
Target Compound Nitrobenzonitrile, –S– Organic solvents Materials science

Computational and Experimental Insights

  • DFT Studies : For the triazole analog (), DFT/B3LYP calculations revealed a HOMO–LUMO gap of ~4.5 eV. The target compound’s nitro group is expected to further reduce this gap, enhancing electron-accepting capacity .
  • Synthetic Challenges : The triazine core’s lower reactivity compared to triazole may necessitate harsher conditions (e.g., higher temperatures or prolonged reaction times) during synthesis.

Biological Activity

4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C24H20N4OSC_{24}H_{20}N_4OS with a molecular weight of approximately 412.51 g/mol. The compound features a triazine core structure which is known for its diverse biological activities.

Synthesis

The synthesis of triazine derivatives often involves various chemical reactions such as cyclization and substitution. The specific synthetic route for this compound has not been extensively documented in the current literature but is likely to follow established methods for triazine derivatives.

Anticancer Activity

Research indicates that compounds with a triazine core exhibit significant anticancer properties. For instance, derivatives containing the triazine structure have shown promising results against various cancer cell lines:

Cancer Type GI50 (µM) Reference
Leukemia1.96
Colon Cancer2.60
CNS Tumors2.72
Melanoma1.91
Ovarian Cancer4.01

The mechanism of action is believed to involve the induction of apoptosis and inhibition of tumorigenesis-related enzymes.

Antiviral Activity

Some studies have reported that triazine derivatives exhibit antiviral activity, particularly against HIV. The anti-HIV activity of similar compounds has been attributed to their ability to inhibit viral replication and modulate immune responses .

Enzyme Inhibition

Triazine derivatives have also been shown to inhibit key enzymes involved in cancer progression. For example, compounds with similar structures have demonstrated IC50 values in the nanomolar range against dihydrofolate reductase (DHFR), a target for cancer therapy .

Case Studies

  • In Vitro Studies : A study on related triazine compounds demonstrated significant cytotoxic effects on various cancer cell lines, with some derivatives showing IC50 values as low as 0.002 µM against DHFR . This suggests that modifications in the triazine structure can enhance biological activity.
  • Mechanistic Insights : Research has indicated that certain triazine derivatives can induce apoptosis by increasing the levels of pro-apoptotic proteins like caspases while decreasing anti-apoptotic factors such as Bcl-2 . This dual action makes them potent candidates for further development.

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